An In-depth Technical Guide to the Chemical Properties of Thiochromanone 1,1-dioxide
An In-depth Technical Guide to the Chemical Properties of Thiochromanone 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiochromanone 1,1-dioxide is a sulfur-containing heterocyclic compound that serves as a crucial intermediate and structural motif in medicinal chemistry and organic synthesis. As the oxidized form of thiochroman-4-one, its chemical behavior is dominated by the electron-withdrawing sulfone group, which significantly influences the reactivity of the adjacent carbonyl group and the heterocyclic ring. This document provides a comprehensive overview of the synthesis, reactivity, and key chemical properties of Thiochromanone 1,1-dioxide, supported by experimental data and procedural outlines.
Chemical Structure and Properties
Thiochromanone 1,1-dioxide, also known as 2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide, is a bicyclic compound featuring a benzene ring fused to a six-membered sulfur-containing heterocyclic ring. The sulfur atom is fully oxidized to a sulfone, and a ketone functional group is present at the C4 position.
Physical and Chemical Data
The fundamental properties of Thiochromanone 1,1-dioxide and its parent compound are summarized below. Data for specific derivatives are often reported in the literature, reflecting the compound's role as a synthetic precursor.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃S | [1] |
| Molecular Weight | 196.23 g/mol | [1] |
| Monoisotopic Mass | 196.01941 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Data for specific derivatives are available, e.g., 3-bromo-thiochroman-4-one 1,1-dioxide has a melting point of 184-185°C.[2] | N/A |
Synthesis of Thiochromanone 1,1-dioxide
The synthesis of Thiochromanone 1,1-dioxide is typically achieved through a two-step process: first, the formation of the thiochroman-4-one core, followed by the oxidation of the sulfide to a sulfone.
Step 1: Synthesis of Thiochroman-4-one
The most common route involves the intramolecular Friedel-Crafts cyclization of β-arylthiopropanoic acids.[3][4] These precursor acids are readily prepared by the base-catalyzed addition of arylthiols to β-propiolactone or 3-chloropropanoic acid.[4][5]
Step 2: Oxidation to Thiochromanone 1,1-dioxide
The thioether in the thiochroman-4-one ring can be oxidized to the corresponding sulfone using various oxidizing agents. The relative amounts of sulfoxide and sulfone can be controlled by the stoichiometry of the oxidant used.[3] Common reagents for this transformation include dimethyldioxirane (DMD) and meta-chloroperoxybenzoic acid (m-CPBA).[3][6]
Caption: General synthetic pathway to Thiochromanone 1,1-dioxide.
Chemical Reactivity
The presence of the strongly electron-withdrawing sulfone group significantly impacts the reactivity of the thiochromanone 1,1-dioxide core. It enhances the electrophilicity of the carbonyl carbon and acidifies the α-protons.
Schmidt Reaction
One of the notable reactions of thiochromanone 1,1-dioxides is the Schmidt reaction, which involves treatment with hydrazoic acid (HN₃) in a strong acid medium. This reaction does not lead to sulfoximine formation but instead results in a ring expansion to a seven-membered lactam.[2] The reaction with thiochroman-4-one 1,1-dioxide yields a 1,5-benzothiazepine 5,5-dioxide derivative.[2][3] This transformation is a valuable method for synthesizing seven-membered heterocyclic systems.[3]
Caption: Schmidt reaction of Thiochromanone 1,1-dioxide.
Spectroscopic Properties
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorptions corresponding to the carbonyl and sulfone groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ketone) | ~1680-1700 | Strong, sharp absorption.[2] |
| SO₂ (Sulfone) | ~1325 and ~1120-1140 | Two strong, characteristic stretching bands.[2] |
| C-H (Aromatic) | ~3000-3100 | Stretching vibrations.[7] |
| C-H (Aliphatic) | ~2850-3000 | Stretching vibrations of the CH₂ groups.[8] |
Note: The exact positions can vary based on substitution and sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework. Below are typical chemical shift ranges for the parent thiochroman-4-one system. Oxidation to the 1,1-dioxide would shift the signals of the protons and carbons α and β to the sulfur atom further downfield.
| Nucleus | Chemical Shift (δ, ppm) | Description (for Thiochroman-4-one) |
| ¹H NMR | 7.1 - 8.1 | Aromatic protons, with the proton ortho to the carbonyl being the most deshielded.[9] |
| ~3.2 | Methylene protons (CH₂) α to the sulfur.[9] | |
| ~2.9 | Methylene protons (CH₂) α to the carbonyl.[9] | |
| ¹³C NMR | ~192 | Carbonyl carbon (C=O).[10] |
| 127 - 138 | Aromatic carbons.[10] | |
| ~41 | Methylene carbon α to the carbonyl.[10] | |
| ~26 | Methylene carbon α to the sulfur.[10] |
Note: Data for the 1,1-dioxide derivative will show downfield shifts for nuclei near the SO₂ group due to its strong deshielding effect.
Mass Spectrometry (MS)
Mass spectrometry of related compounds reveals characteristic fragmentation patterns.[2] For the thiochromanone 1,1-dioxide system, fragmentation would likely involve the loss of SO₂ (64 Da) and CO (28 Da), although the specific pathways can be complex.[2][11]
Experimental Protocols
Synthesis of 3-(Phenylthio)propanoic Acid (Precursor)
This protocol is adapted from literature procedures for the synthesis of the cyclization precursor.[4][5]
-
Reagents & Setup: Prepare a solution of aqueous sodium hydroxide (1.0 M) and sodium carbonate (1.0 M). In a round-bottom flask equipped with a stirrer, add the base solution.
-
Addition of Thiol: Add thiophenol (1.0 eq) as a solution in ethanol.
-
Addition of Acid: Slowly add an aqueous solution of 3-chloropropanoic acid (1.02 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl until a precipitate forms.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 3-(phenylthio)propanoic acid.
Synthesis of Thiochroman-4-one 1,1-dioxide
This protocol describes a general two-step, one-pot procedure from the precursor acid.
-
Cyclization: Dissolve 3-(phenylthio)propanoic acid (1.0 eq) in a suitable dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent. Heat the mixture (e.g., to 80-100 °C) with stirring until cyclization to thiochroman-4-one is complete (monitor by TLC).
-
Oxidation: Cool the reaction mixture and carefully dilute it with an appropriate solvent like dichloromethane. Cool the solution in an ice bath.
-
Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to stir and warm to room temperature overnight.
-
Workup: Quench the reaction by washing with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain Thiochromanone 1,1-dioxide.
Schmidt Reaction of Thiochroman-4-one 1,1-dioxide
This protocol is based on the procedure described by Still et al.[2]
-
Reagents & Setup: In a flask, dissolve the thiochroman-4-one 1,1-dioxide derivative (1.0 eq) in concentrated sulfuric acid at 0-5 °C.
-
Azide Addition: While stirring vigorously, add sodium azide (NaN₃, ~1.5 eq) in small portions, ensuring the temperature remains low.
-
Reaction: Stir the deep red mixture at 0-5 °C for 2 hours, then continue stirring at room temperature for 16-24 hours.
-
Workup: Carefully pour the reaction mixture over crushed ice with stirring.
-
Isolation: A solid precipitate of the lactam product will form. Filter the solid from the cold solution.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to yield the pure 2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide.
References
- 1. Thiochromanone | C9H8OS | CID 12955079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]
- 5. One-Pot Synthesis of Thiochromone and It’s Derivatives[v2] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. THIOCHROMAN-4-ONE(3528-17-4) 1H NMR [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. [Mass spectrometry of sulfurated heterocyclic compounds. Isothiochromanone and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
